Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

Regioisomerism Medicinal Chemistry Fragment-Based Drug Design

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate (CAS 893737-40-1; molecular formula C₁₆H₁₄O₄; MW 270.28 g/mol) is a synthetic small-molecule building block belonging to the 1,4-benzodioxane (benzodioxin) scaffold class. This scaffold is widely recognized in medicinal chemistry as a privileged structure, with derivatives reported as agonists and antagonists at neuronal nicotinic, α₁-adrenergic, and serotoninergic receptor subtypes, as well as antitumor and antibacterial agents.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B12846186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C16H14O4/c1-18-16(17)13-4-2-3-11(9-13)12-5-6-14-15(10-12)20-8-7-19-14/h2-6,9-10H,7-8H2,1H3
InChIKeyIUURKQIELREPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate – Compound Class and Baseline Characteristics for Procurement Screening


Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate (CAS 893737-40-1; molecular formula C₁₆H₁₄O₄; MW 270.28 g/mol) is a synthetic small-molecule building block belonging to the 1,4-benzodioxane (benzodioxin) scaffold class [1]. This scaffold is widely recognized in medicinal chemistry as a privileged structure, with derivatives reported as agonists and antagonists at neuronal nicotinic, α₁-adrenergic, and serotoninergic receptor subtypes, as well as antitumor and antibacterial agents [2]. The compound features a meta-substituted benzoate ester at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring, a regiochemical arrangement that distinguishes it from ortho- and para-substituted analogs and influences its molecular recognition properties [1].

Why Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate Cannot Be Replaced by Generic Benzodioxane Analogs in Research Procurement


The 1,4-benzodioxane scaffold alone does not determine biological or physicochemical behavior; substitution position on the benzodioxin ring and the ester-linked aryl group are critical determinants of molecular recognition [1]. The meta-substitution pattern of the benzoate moiety in this compound positions the ester carbonyl and the benzodioxin oxygen atoms in a specific spatial arrangement that differs from ortho- or para-substituted regioisomers, potentially altering hydrogen-bond acceptor geometry, dipole moment, and target binding [2]. Simply substituting a generic 2,3-dihydro-1,4-benzodioxin derivative—or even a regioisomeric benzoate such as the ortho-substituted Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate (CAS 893736-68-0)—introduces uncontrolled variables that can derail structure-activity relationship (SAR) studies, fragment-based screening campaigns, or synthetic optimization programs [1].

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Meta-Substituted Benzoate vs. Ortho-Substituted Analog – Physicochemical and Conformational Implications

The target compound is the meta-substituted regioisomer (benzoate ester at the 3-position of the phenyl ring attached to the benzodioxin 6-position). Its closest commercially available analog is Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate (CAS 893736-68-0), the ortho-substituted regioisomer. Both compounds share the same molecular formula (C₁₆H₁₄O₄, MW 270.28), LogP (2.91 predicted), and TPSA (44.76 Ų) as reported by vendor computational data . However, the meta-substitution pattern places the ester carbonyl in a distinct spatial relationship relative to the benzodioxin ring oxygens compared to the ortho isomer, which is expected to alter the molecular electrostatic potential surface and hydrogen-bond acceptor geometry [1]. This regioisomeric distinction is critical in fragment-based screening and SAR campaigns, where subtle changes in substitution position can drastically alter target binding affinity. Direct comparative pharmacological data between these two regioisomers is not publicly available in the peer-reviewed literature; the differentiation is based on well-established principles of medicinal chemistry regioisomerism [1].

Regioisomerism Medicinal Chemistry Fragment-Based Drug Design

1,4-Benzodioxane Scaffold Pharmacological Privilege: Class-Level Evidence Supporting Investigational Value Over Non-Benzodioxane Bioisosteres

The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxane) ring system is established as a privileged scaffold in medicinal chemistry, with more than fifty benzodioxane-related lead compounds reported in recent literature spanning multiple therapeutic areas [1]. This scaffold has yielded clinical candidates and approved drugs targeting α₁-adrenergic receptors (e.g., WB-4101 analogs), serotonin 5-HT₁A receptors, neuronal nicotinic acetylcholine receptors (nAChRs), and has demonstrated antitumor and antibacterial activities [1]. In contrast, simple methyl benzoate esters without the benzodioxane moiety lack this polypharmacological recognition. The specific combination of the 1,4-benzodioxane core with a meta-substituted benzoate ester in Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate provides a bifunctional building block: the benzodioxin ring offers potential for target engagement (e.g., kinase inhibition, GPCR modulation) while the methyl ester serves as a synthetic handle or prodrug moiety [2]. Compounds containing the 1,4-benzodioxane scaffold have shown IC₅₀ values in the low micromolar to nanomolar range across various assays; for example, benzodioxane-imidazolium hybrids demonstrated IC₅₀ values of 1.06–8.31 μM against human tumor cell lines (SMMC-7721, K562), with select compounds exhibiting 4.5–4.7-fold greater potency than cisplatin [3]. These data support the scaffold's potential, though direct activity data for this specific methyl ester derivative remain unavailable in the public domain.

Privileged Scaffold Drug Discovery Bioisosterism

Glycogen Phosphorylase Inhibition Potential: Comparative Context from 2,3-Dihydrobenzo[1,4]dioxin Derivatives

The 2,3-dihydrobenzo[1,4]dioxin pharmacophore has been specifically explored for glycogen phosphorylase (GP) inhibition, a validated target for type 2 diabetes and hyperglycemia [1]. Juhász et al. (2007) synthesized novel 5-benzyl and 5-benzylidene-thiazolidine-2,4-diones carrying the 2,3-dihydrobenzo[1,4]dioxin pharmacophore and evaluated their GP inhibitory activity [1]. While the specific compound Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate was not among the tested thiazolidinedione derivatives, it shares the identical 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position. BindingDB records indicate that structurally related 2,3-dihydro-1,4-benzodioxin derivatives have been tested against glycogen phosphorylase (muscle form, rabbit), with reported Ki values in the range of 8.3 × 10⁴ nM (83 μM) for certain derivatives [2]. The Juhász et al. study demonstrated that appropriate substitution on the benzodioxin core yields compounds with measurable GP inhibition, providing a mechanistic rationale for investigating this compound class in metabolic disease research [1].

Glycogen Phosphorylase Diabetes Metabolic Disease

Lipid Peroxidation Inhibitor Class: Structural Requirements and Relevance of the Benzodioxin-Benzoate Chemotype

A systematic SAR study by Thiéry et al. (2001) established that 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives can act as potent inhibitors of human low-density lipoprotein (LDL) copper-induced peroxidation, with the most active compounds (21, 25, 28, 36, and 37) being 5 to >45 times more active than probucol, a reference antioxidant [1]. This study demonstrates that the dihydrobenzodioxin core, when appropriately substituted, yields compounds with significant lipid peroxidation inhibitory activity. While Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate bears substitution at the 6-position (analogous to the active series) and introduces a meta-benzoate ester, it has not been directly tested in this assay. The structural features required for high activity in this series—specifically substitution at positions 6 or 7 of the benzodioxin ring—are present in the target compound, suggesting potential as a starting point for antioxidant SAR exploration [1].

Antioxidant Lipid Peroxidation Cardiovascular

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate – Recommended Application Scenarios Based on Evidence


Fragment-Based Drug Discovery Screening Libraries Targeting GPCRs or Kinases

The 1,4-benzodioxane scaffold is a validated privileged structure for GPCR modulation (α₁-adrenergic, serotoninergic 5-HT₁A, and nicotinic acetylcholine receptors) [1]. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate, as a low-molecular-weight (270.28 Da) fragment with a meta-substituted benzoate handle, is suitable for inclusion in fragment-screening libraries. Its LogP of 2.91 and TPSA of 44.76 Ų fall within favorable drug-like fragment space , and the methyl ester provides a synthetic vector for fragment growing or linking strategies.

Synthetic Intermediate for 6-Substituted Benzodioxane SAR Expansion Programs

The compound serves as a versatile building block for generating diverse analogs through ester hydrolysis (yielding the carboxylic acid for amide coupling), transesterification, or reduction [1]. Researchers investigating glycogen phosphorylase inhibition [2] or lipid peroxidation [3] can leverage this intermediate to explore how meta-benzoate substitution at the 6-position of the benzodioxin core affects target potency, building on published SAR frameworks for these targets.

Regioisomeric Probe in Mechanistic or Binding Mode Studies

The meta-substitution pattern of the benzoate ester distinguishes this compound from its ortho-substituted regioisomer (CAS 893736-68-0) . In target engagement studies where hydrogen-bond acceptor geometry is critical, the pair of regioisomers can be used as isosteric probes to map the spatial requirements of a binding pocket. This application is particularly relevant for structure-based drug design campaigns where carbonyl oxygen positioning determines key interactions [4].

Antioxidant Lead Identification for Cardiovascular Research

Given the established activity of 6-substituted 2,3-dihydro-1,4-benzodioxin derivatives as LDL peroxidation inhibitors (active compounds 5–45× more potent than probucol) [3], this compound can serve as a starting point for synthesizing and testing novel antioxidant candidates. The meta-benzoate substitution introduces an additional aromatic ring not present in the original Thiéry series, potentially enabling π-stacking interactions that could enhance potency.

Quote Request

Request a Quote for Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.